1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)- is a complex heterocyclic compound characterized by its bicyclic structure, which includes a pyrazole and a pyridine ring. This compound features several substituents that contribute to its unique chemical properties and biological activities. The presence of the oxadiazole moiety enhances its potential for interaction with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
The chemical reactivity of 1H-pyrazolo[4,3-c]pyridine derivatives is notable for their ability to undergo various transformations. Common reactions include:
These reactions facilitate the synthesis of diverse derivatives with tailored biological activities and properties
1H-Pyrazolo[4,3-c]pyridine derivatives exhibit a range of biological activities: The applications of 1H-pyrazolo[4,3-c]pyridine derivatives span various fields: The synthesis of 1H-pyrazolo[4,3-c]pyridine derivatives can be achieved through several methods: Recent studies have highlighted efficient synthetic routes that utilize mild conditions and environmentally friendly solvents . Interaction studies have focused on understanding how 1H-pyrazolo[4,3-c]pyridine derivatives interact with biological targets. Key findings include: Several compounds share structural similarities with 1H-pyrazolo[4,3-c]pyridine derivatives. Here are some notable examples: These compounds exhibit varying degrees of biological activity but share common structural features that influence their pharmacological profiles. The unique combination of substituents on the pyrazolo[4,3-c]pyridine framework distinguishes the original compound from its analogs.
Compound Name Similarity Index Biological Activity 6-Chloro-1H-pyrazolo[4,3-c]pyridine 0.82 Anticancer 6-Bromo-1H-pyrazolo[4,3-c]pyridine 0.82 Antimicrobial 4-Bromo-1H-pyrazolo[4,3-c]pyridine 0.80 Kinase inhibition 3-Bromo-1H-pyrazolo[4,3-c]pyridine 0.79 Anticancer 3-Amino-1H-pyrazolo[4,3-c]pyridin 0.77 Potential drug candidate
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